molecular formula C22H20BrFN4O2 B14962904 N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B14962904
M. Wt: 471.3 g/mol
InChI Key: GNTUXLJWWHWRCA-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of bromine, fluorine, and nitrogen atoms within its structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the bromine and fluorine substituents. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms such as bromine and fluorine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of halogen atoms with other substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential drug candidate.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMO-2-FLUOROPHENYL)-2-[4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: Lacks the tetrahydroisoquinoline moiety.

    N-(4-BROMO-2-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]PROPIONAMIDE: Has a different acyl group.

Uniqueness

The presence of the tetrahydroisoquinoline moiety in N-(4-BROMO-2-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE distinguishes it from other similar compounds. This structural feature may confer unique biological or chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20BrFN4O2

Molecular Weight

471.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H20BrFN4O2/c1-14-10-21(30)28(13-20(29)26-19-7-6-17(23)11-18(19)24)22(25-14)27-9-8-15-4-2-3-5-16(15)12-27/h2-7,10-11H,8-9,12-13H2,1H3,(H,26,29)

InChI Key

GNTUXLJWWHWRCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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